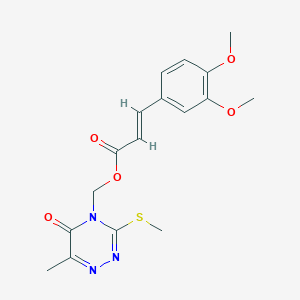
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a complex organic molecule with significant potential in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H20N4O6S, with a molecular weight of approximately 440.49 g/mol. The structure features a triazine core, which is known for diverse biological activities due to its ability to interact with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may contribute to its therapeutic effects.
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in neuropharmacology.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Interaction : The triazine ring can form stable complexes with enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways.
- Receptor Modulation : The functional groups attached to the triazine core may modulate receptor signaling pathways, influencing physiological responses.
Antimicrobial Studies
Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antioxidant Activity
A study evaluated the antioxidant capacity of triazole derivatives, revealing that many exhibit high levels of free radical scavenging activity . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Enzyme Inhibition
In vitro assays have demonstrated that the compound inhibits AChE with an IC50 value comparable to established inhibitors like physostigmine. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis of Similar Compounds
Here's a comparison table highlighting the biological activities and structural features of related compounds:
| Compound Type | Biological Activity | Structural Features |
|---|---|---|
| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |
| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |
| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |
The unique combination of functional groups in This compound suggests distinct biological activities not present in other classes of compounds.
特性
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-11-16(22)20(17(26-4)19-18-11)10-25-15(21)8-6-12-5-7-13(23-2)14(9-12)24-3/h5-9H,10H2,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPCCZPXLLDXQB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C=CC2=CC(=C(C=C2)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N(C1=O)COC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














